![molecular formula C14H22N2O B1350836 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine CAS No. 31466-51-0](/img/structure/B1350836.png)
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine
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Overview
Description
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, also known as 4-Methoxyphenylpiperidine-1-ethanamine, is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a synthetic compound that has been widely used in the synthesis of drugs and other compounds, as well as in the study of its biochemical and physiological effects.
Scientific Research Applications
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Recent advances in the development of dopamine D2 receptor (D2R) ligands have shown significant therapeutic potential for the treatment of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, similar to the structure of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This research highlights the importance of specific structural components for D2R affinity, offering insights into the development of more effective treatments for disorders related to the dopaminergic pathway (Jůza et al., 2022).
Nucleophilic Aromatic Substitution Reactions
The chemical behavior of piperidine compounds in nucleophilic aromatic substitution reactions has been extensively studied, providing valuable information for synthetic chemistry applications. For instance, the reaction of piperidine with nitro-aromatic compounds results in the efficient synthesis of nitro-piperidinobenzene derivatives. This type of reaction is fundamental for creating various pharmaceuticals and research chemicals, including those related to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine (Pietra & Vitali, 1972).
Ligands for D2-like Receptors
The study of arylcycloalkylamines, including phenyl piperidines, underscores their role as pharmacophoric groups in antipsychotic agents. Research focusing on the contributions of arylalkyl substituents to the potency and selectivity of D2-like receptors further supports the scientific relevance of compounds structurally related to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This research contributes to understanding the design of novel antipsychotic medications with improved therapeutic profiles (Sikazwe et al., 2009).
Cytochrome P450 Isoforms Inhibition
The inhibition of cytochrome P450 isoforms by compounds including piperidines is critical for understanding drug-drug interactions and metabolism. Piperidine derivatives, such as 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, can play a role in modulating the activity of these enzymes, affecting the pharmacokinetics of co-administered drugs. This research is vital for predicting potential drug interactions and optimizing therapeutic regimens (Khojasteh et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is the serotonin transporter and alpha receptors . These targets play a crucial role in the regulation of mood, appetite, and sleep, among other functions.
Mode of Action
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate its effects . This interaction with its targets can lead to changes in neurotransmitter levels, which can affect various physiological processes.
Pharmacokinetics
Similar compounds have been shown to exhibit various absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
Given its interaction with the serotonin transporter and alpha receptors, it can be inferred that the compound may influence neurotransmitter levels and thus potentially affect mood, appetite, and sleep .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. For example, certain plants and fungi produce similar compounds under stress . Additionally, the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUGVNIFNKCNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397131 |
Source
|
Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine | |
CAS RN |
31466-51-0 |
Source
|
Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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